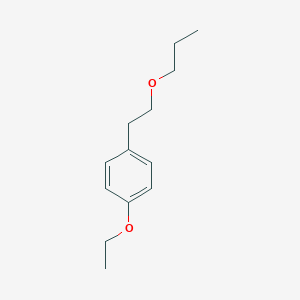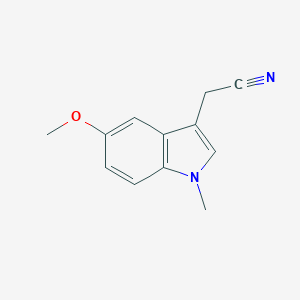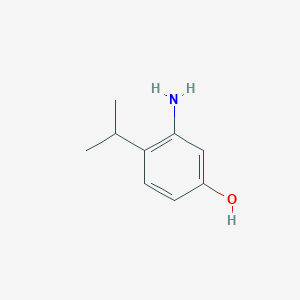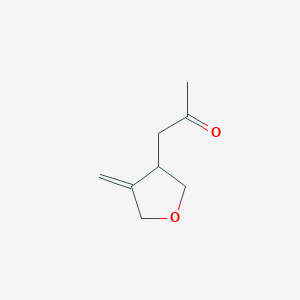
1-(4-Methylideneoxolan-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylideneoxolan-3-yl)propan-2-one, also known as MOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOP is a ketone that is commonly used in organic synthesis and is known for its ability to act as a chiral auxiliary. In
Mechanism of Action
The mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one is not fully understood. However, it is believed that 1-(4-Methylideneoxolan-3-yl)propan-2-one acts as a chiral auxiliary by stabilizing the transition state of a reaction, leading to the formation of chiral products. In addition, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been shown to interact with enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylideneoxolan-3-yl)propan-2-one are not well studied. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic. 1-(4-Methylideneoxolan-3-yl)propan-2-one has also been shown to have low bioavailability, which limits its potential use as a drug.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Methylideneoxolan-3-yl)propan-2-one in lab experiments include its ability to act as a chiral auxiliary, its ease of synthesis, and its low toxicity. However, the limitations of using 1-(4-Methylideneoxolan-3-yl)propan-2-one include its low bioavailability, which limits its potential use as a drug, and its limited understanding of its mechanism of action.
Future Directions
There are several future directions for research on 1-(4-Methylideneoxolan-3-yl)propan-2-one. One potential area of research is the development of new methods for the synthesis of 1-(4-Methylideneoxolan-3-yl)propan-2-one and its derivatives. Another area of research is the study of the mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one, which could lead to the development of new drugs and therapies. Finally, the use of 1-(4-Methylideneoxolan-3-yl)propan-2-one as a chiral auxiliary in asymmetric catalysis reactions could be further optimized, leading to the production of chiral compounds with higher yields and selectivity.
Synthesis Methods
1-(4-Methylideneoxolan-3-yl)propan-2-one can be synthesized through the reaction of 4-methyl-3-oxo-pentanal with ethyl vinyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(4-Methylideneoxolan-3-yl)propan-2-one as the major product. The synthesis of 1-(4-Methylideneoxolan-3-yl)propan-2-one is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1-(4-Methylideneoxolan-3-yl)propan-2-one has been used in a variety of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been used to synthesize chiral compounds with high enantioselectivity. In addition, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been used as a ligand in asymmetric catalysis reactions, leading to the production of chiral compounds with high yields and selectivity. 1-(4-Methylideneoxolan-3-yl)propan-2-one has also been used in drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs.
properties
CAS RN |
188970-96-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(4-methylideneoxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6-4-10-5-8(6)3-7(2)9/h8H,1,3-5H2,2H3 |
InChI Key |
VAVZLHCSPBGDAT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1COCC1=C |
Canonical SMILES |
CC(=O)CC1COCC1=C |
synonyms |
2-Propanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



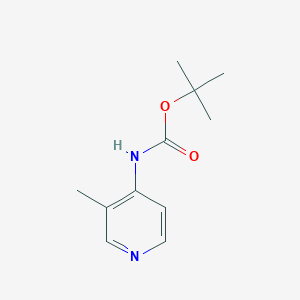
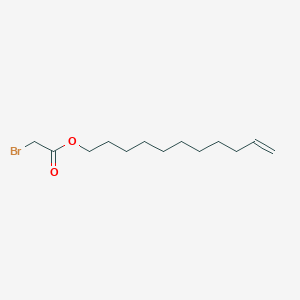

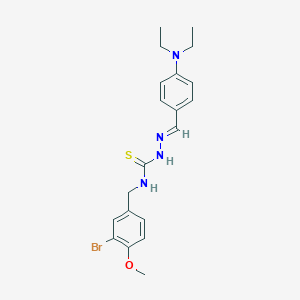
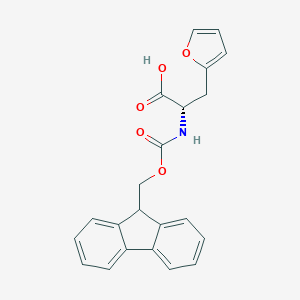

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
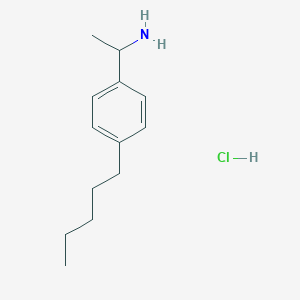
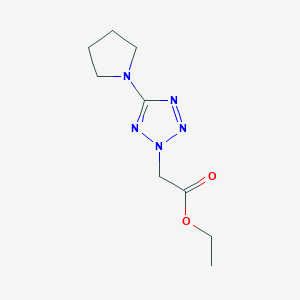
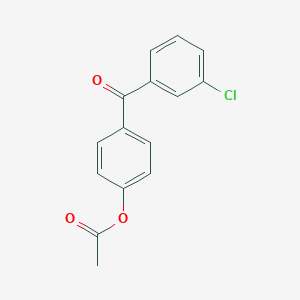
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
